molecular formula C20H20N4OS3 B2894167 4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 361173-59-3

4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No.: B2894167
CAS No.: 361173-59-3
M. Wt: 428.59
InChI Key: FGSYEPPIDQYMAW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole class, characterized by a fused thiazolo[4,5-g][1,3]benzothiazole core substituted with a methylsulfanyl group at position 2 and a benzamide moiety at position 5. The diethylamino group on the benzamide enhances solubility and may modulate pharmacokinetic properties.

Properties

IUPAC Name

4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS3/c1-4-24(5-2)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)27-19)28-20(22-15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSYEPPIDQYMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazolo[4,5-g][1,3]benzothiazole core, followed by functionalization with diethylamino and methylsulfanyl groups. Common reagents used in these reactions include thionyl chloride, diethylamine, and methylthiol, under conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzothiazole- and thiazolo-benzothiazole derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Kinase Inhibition Profile (IC₅₀ or % Inhibition) Reference
Target Compound Thiazolo[4,5-g][1,3]benzothiazole 2-Methylsulfanyl; 7-Benzamide (diethylamino) Not explicitly reported N/A
5E4 (N-[7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]-2-furamide) Thiazolo[4,5-g][1,3]benzothiazole 2-Methylsulfanyl; 7-Furamide CLK2: 97% inhibition at 1 μM; DYRK1A: 97%
3A5 (N-(2-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide) Thiazolo[5,4-e][1,3]benzothiazole 2-Methyl; 7-Benzothiazole-carboxamide CLK2: 97% inhibition at 1 μM; DYRK1A: 84%

Key Observations:

Unlike 3A5, which has a benzothiazole-carboxamide substituent, the target compound’s benzamide group lacks sulfur in the aromatic ring, possibly reducing metabolic stability but improving oral bioavailability .

Kinase Inhibition: 5E4 and 3A5 exhibit potent inhibition of CLK2 and DYRK1A, with 5E4 showing slightly higher DYRK1A activity. The target compound’s diethylamino group may enhance selectivity for CLK family kinases due to increased hydrophobic interactions . Both analogs show off-target activity against kinases like CDK2 and GSK3β, suggesting that the target compound’s larger benzamide group might reduce off-target binding .

Synthetic Pathways: The synthesis of related compounds involves nucleophilic addition reactions (e.g., hydrazinecarbothioamides reacting with α-halogenated ketones) and tautomeric equilibria (e.g., thiol-thione tautomerism in triazoles) . These methods likely apply to the target compound but require optimization for the diethylamino-benzamide substituent.

Research Findings and Implications

  • Selectivity : The methylsulfanyl group at position 2, common to the target compound and 5E4 , is critical for CLK2 inhibition. Modifications at position 7 (e.g., benzamide vs. furamide) influence kinase specificity .
  • Tautomerism : Analogous compounds like 7–9 (from ) exist in thione tautomeric forms, which stabilize the kinase-inhibitor complex. The target compound’s benzamide group may similarly stabilize tautomers, enhancing binding .
  • Pharmacokinetics: The diethylamino group likely improves solubility compared to 5E4 and 3A5, but metabolic studies are needed to confirm stability in vivo.

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